N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)prop-2-enamide

Description

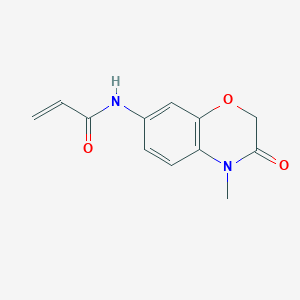

N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)prop-2-enamide is a benzoxazine derivative characterized by a 1,4-benzoxazin-3-one core substituted with a methyl group at position 4 and an acrylamide (prop-2-enamide) moiety at position 5. The benzoxazinone scaffold is widely explored in medicinal chemistry due to its versatility in interacting with biological targets, particularly enzymes and nuclear receptors. The acrylamide group may confer unique reactivity, such as acting as a Michael acceptor, which could enhance covalent binding to target proteins .

Properties

IUPAC Name |

N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-3-11(15)13-8-4-5-9-10(6-8)17-7-12(16)14(9)2/h3-6H,1,7H2,2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGYREIZHRGVSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)COC2=C1C=CC(=C2)NC(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)prop-2-enamide typically involves the following steps:

Formation of the Benzoxazine Ring: The initial step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a suitable aldehyde or ketone under acidic or basic conditions to form the benzoxazine ring.

Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions, often using methyl iodide or similar reagents.

Formation of the Prop-2-enamide Moiety: The final step involves the reaction of the benzoxazine intermediate with acryloyl chloride or a similar reagent to introduce the prop-2-enamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions include hydroxyl derivatives, halogenated compounds, and various substituted benzoxazines, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)prop-2-enamide is used as a precursor for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In industry, the compound is used in the development of advanced materials, such as polymers and resins. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials.

Mechanism of Action

The mechanism of action of N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Findings and Implications

Substituent Effects at Position 4 :

- Methyl vs. Ethyl vs. Fluorophenyl :

- The target compound’s 4-methyl group may enhance metabolic stability compared to bulkier substituents (e.g., 4-ethyl or 4-fluorophenyl). Smaller alkyl groups typically improve bioavailability .

Functional Group at Position 7 :

- Acrylamide (Prop-2-enamide) :

- The acrylamide moiety in the target compound could enable covalent binding to cysteine residues in target proteins, a mechanism exploited in kinase inhibitors (e.g., ibrutinib). This reactivity is absent in acetamide or sulfonamide derivatives .

- Acetamide vs. Sulfonamide :

- Acetamide derivatives (e.g., ) exhibit RORγ modulation, critical for treating autoimmune diseases like arthritis. Sulfonamide analogues () may offer improved solubility and pharmacokinetics due to their polar nature .

Therapeutic Applications: RORγ modulators () are pivotal in autoimmune disease treatment, with structural variations influencing potency and selectivity. The target compound’s acrylamide group may expand its utility to non-RORγ targets, such as kinases or proteases .

Biological Activity

N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)prop-2-enamide is a compound belonging to the benzoxazine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound's structure can be described as follows:

- Molecular Formula : C₁₁H₁₃N₃O₂

- Molecular Weight : 219.24 g/mol

- CAS Number : 5466-88-6

Table 1: Physical Properties

| Property | Value |

|---|---|

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 337.7 ± 31.0 °C |

| Melting Point | 173-175 °C |

| Flash Point | 158.1 ± 24.8 °C |

Anticancer Activity

Research indicates that compounds within the benzoxazine class exhibit significant anticancer properties. For instance, derivatives of benzoxazines have been shown to inhibit various cancer cell lines through different mechanisms:

- Apoptosis Induction : Certain derivatives induce apoptosis in cancer cells by activating caspase pathways.

- Cell Cycle Arrest : These compounds can cause cell cycle arrest at various phases, particularly at the G2/M phase.

- Inhibition of Tumor Growth : Studies have demonstrated that these compounds can inhibit tumor growth in vivo.

Case Study: Anticancer Efficacy

A study conducted on the efficacy of a related compound showed an IC₅₀ value of 5.89 μM against resistant cancer cell lines, highlighting the potential of benzoxazine derivatives in overcoming drug resistance .

Antimicrobial Activity

Benzoxazine derivatives have also exhibited antimicrobial properties against a range of pathogens:

- Antibacterial Activity : Effective against both Gram-positive and Gram-negative bacteria.

- Antifungal Activity : Demonstrated inhibitory effects on various fungal strains.

Anti-inflammatory Properties

Research has indicated that this compound possesses anti-inflammatory properties, potentially useful in treating inflammatory diseases.

Neuroprotective Effects

Some studies suggest that benzoxazine derivatives may offer neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

The biological activity of this compound can be attributed to multiple mechanisms:

- Enzyme Inhibition : Inhibition of key enzymes involved in cancer proliferation and inflammation.

- Receptor Modulation : Interaction with specific receptors that mediate cellular responses to external stimuli.

- Oxidative Stress Reduction : Acting as an antioxidant to mitigate oxidative damage in cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.